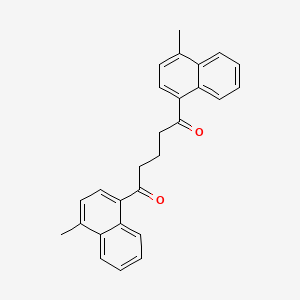
1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione
Beschreibung
1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methylnaphthalene groups attached to a pentane-1,5-dione backbone
Eigenschaften
Molekularformel |
C27H24O2 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1,5-bis(4-methylnaphthalen-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C27H24O2/c1-18-14-16-24(22-10-5-3-8-20(18)22)26(28)12-7-13-27(29)25-17-15-19(2)21-9-4-6-11-23(21)25/h3-6,8-11,14-17H,7,12-13H2,1-2H3 |
InChI-Schlüssel |
JFKIMJUVVRSLCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)CCCC(=O)C3=CC=C(C4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione typically involves the condensation of 4-methylnaphthalene with a suitable diketone precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-methylnaphthalene is reacted with pentane-1,5-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione has found applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione involves its interaction with molecular targets through its diketone and naphthalene groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(4-bromophenyl)-3-(naphthalen-1-yl)pentane-1,5-dione: Similar structure but with bromophenyl groups instead of methylnaphthalene.
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Contains a pyridine ring and bromophenyl groups.
Uniqueness
1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione is unique due to the presence of methylnaphthalene groups, which impart specific electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


